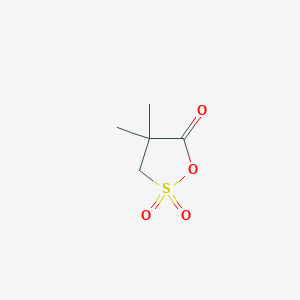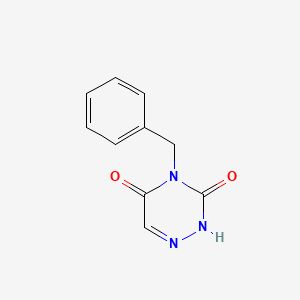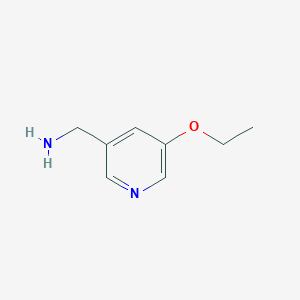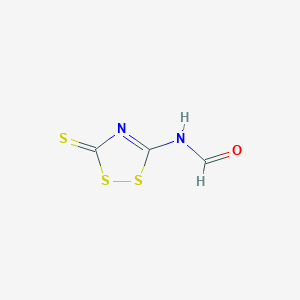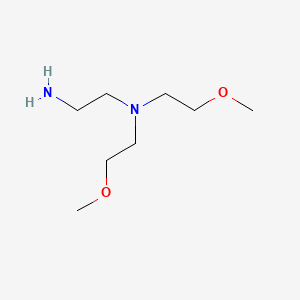
(4-fluoronorbornan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluoronorbornan-1-yl)methanol is an organic compound characterized by a norbornane structure with a fluorine atom at the 4-position and a hydroxymethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoronorbornan-1-yl)methanol typically involves the fluorination of norbornane derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of norbornene with a fluorinating agent such as Selectfluor to introduce the fluorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for fluorination and hydroxymethylation steps to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(4-fluoronorbornan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to (4-fluoronorbornan-1-yl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiolates in DMSO.
Major Products
Oxidation: (4-fluoronorbornan-1-yl)carboxylic acid.
Reduction: (4-fluoronorbornan-1-yl)methane.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-fluoronorbornan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-fluoronorbornan-1-yl)methanol involves its interaction with various molecular targets depending on the context of its use. In biological systems, the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering metabolic pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions that affect the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-1-naphthaldehyde
- 4-fluoro-2-naphthaldehyde
- 1-fluoro-2-naphthaldehyde
- 1-fluoronaphthalene
Uniqueness
(4-fluoronorbornan-1-yl)methanol is unique due to its norbornane structure, which imparts rigidity and distinct stereochemical properties. This makes it different from other fluorinated compounds like fluoro-naphthaldehydes, which have more flexible aromatic structures .
Propriétés
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFBWBWKLWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20750434 |
Source


|
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88888-24-8 |
Source


|
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
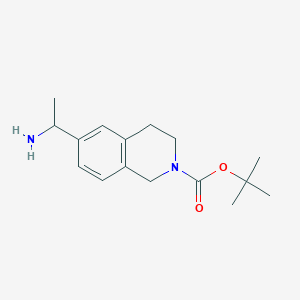
![2-Methylbenzo[B]thiophene-6-carboxylic acid](/img/structure/B6598363.png)
![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)
![2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester](/img/structure/B6598387.png)
![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
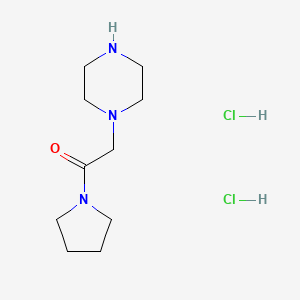
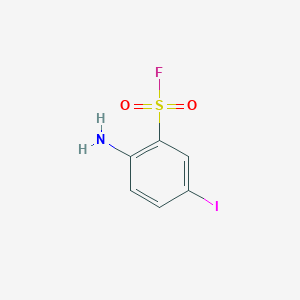
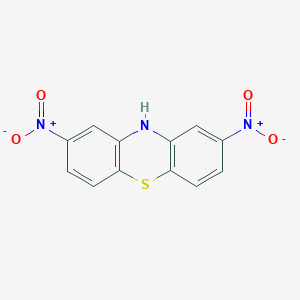
![[4-(1-Hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)
